molecular formula C9H8F2O3 B1438312 2-(Difluoromethoxy)-5-methoxybenzaldehyde CAS No. 294860-70-1

2-(Difluoromethoxy)-5-methoxybenzaldehyde

Cat. No.: B1438312
CAS No.: 294860-70-1
M. Wt: 202.15 g/mol
InChI Key: WBUIAXUBXNTOGR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methoxybenzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core

Safety and Hazards

While specific safety data for “2-(Difluoromethoxy)-5-methoxybenzaldehyde” is not available, similar compounds such as “2-(Difluoromethoxy)phenyl isocyanate” are considered hazardous. They are flammable liquids and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research in difluoromethylation processes has been advancing, with a focus on transferring CF2H to C(sp2) sites . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process can be summarized as follows:

    Etherification: Reacting a precursor with sodium hydroxide to generate an intermediate.

    Nitrification: Introducing nitro groups to the intermediate.

    Hydrolysis: Converting nitro groups to hydroxyl groups.

    Reduction: Reducing hydroxyl groups to form the desired difluoromethoxy and methoxy groups.

    Redox: Final adjustments to achieve the target compound.

Industrial Production Methods: Industrial production methods for 2-(Difluoromethoxy)-5-methoxybenzaldehyde often involve similar steps but are optimized for higher yields, lower costs, and minimal environmental impact. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substituent but may involve halogenation or nitration reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
  • Difluoromethoxylated ketones

Comparison: 2-(Difluoromethoxy)-5-methoxybenzaldehyde is unique due to its specific functional groups and their positions on the benzaldehyde core. This structural arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, compared to similar compounds .

Properties

IUPAC Name

2-(difluoromethoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUIAXUBXNTOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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